Dibenzofluorene

Descripción

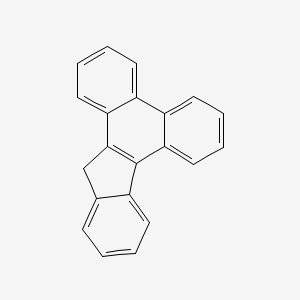

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

201-65-0 |

|---|---|

Fórmula molecular |

C21H14 |

Peso molecular |

266.3 g/mol |

Nombre IUPAC |

pentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2,4,6,8,10,12,15,17,19-decaene |

InChI |

InChI=1S/C21H14/c1-2-8-15-14(7-1)13-20-18-11-4-3-9-16(18)17-10-5-6-12-19(17)21(15)20/h1-12H,13H2 |

Clave InChI |

XNKVIGSNRYAOQZ-UHFFFAOYSA-N |

SMILES canónico |

C1C2=CC=CC=C2C3=C1C4=CC=CC=C4C5=CC=CC=C53 |

Origen del producto |

United States |

Contextualizing Dibenzofluorene Within Polycyclic Aromatic Hydrocarbon Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of multiple fused aromatic rings. cdc.gov Dibenzofluorenes are a distinct subgroup of PAHs, specifically those that are pentacyclic, containing a five-membered ring fused between aromatic systems. The core structure is fluorene (B118485), a molecule with two benzene (B151609) rings fused to a central five-membered ring, which is then fused with two more benzene rings in various orientations. This arrangement results in several structural isomers, which are molecules that share the same molecular formula but have different arrangements of atoms. quora.com

The molecular formula for dibenzofluorene is C₂₁H₁₄, and it has a molecular weight of approximately 266.34 g/mol . epa.govncats.io The different fusion patterns of the benzene rings to the fluorene core lead to a variety of isomers, such as dibenzo[a,g]fluorene, dibenzo[a,c]fluorene, and dibenzo[b,h]fluorene. epa.govontosight.ainih.gov These isomers, while sharing the same constituent atoms, can exhibit different physical and chemical properties due to their varied molecular shapes and electronic structures. quora.com The planarity and size of these molecules influence their interactions and packing in the solid state, which is a key consideration in materials science applications.

Table 1: Properties of Selected this compound Isomers

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 13H-Dibenzo[a,g]fluorene | 207-83-0 | C₂₁H₁₄ | 266.34 |

| 12H-Dibenzo[b,h]fluoren-12-one | 53223-75-9 | C₂₁H₁₂O | 280.3 |

This table presents a selection of this compound isomers and a related derivative, highlighting their identifying CAS numbers and fundamental molecular properties.

Historical Trajectory of Dibenzofluorene Synthesis and Initial Characterization

The synthesis and study of polycyclic aromatic compounds have been a cornerstone of organic chemistry for over a century. frontiersin.org Early methods for preparing multi-ring structures were often multi-step processes involving classical organic reactions. The synthesis of a methoxy (B1213986) dibenzofluorene derivative, for instance, has been achieved through a one-pot reaction involving alkylation, cyclodehydration, and aromatization. frontiersin.org Following the synthesis of the core hydrocarbon, further functionalization, such as nitration and hydrogenation, allowed for the preparation of various derivatives. frontiersin.org

A notable historical point in this compound chemistry involves the study of carbene rearrangements. For example, the thermolysis of di-1-naphthyldiazomethane was found to produce dibenzo[c,g]fluorene through a carbene-carbene rearrangement. acs.org This work also clarified previous misconceptions, demonstrating that dibenzo[a,i]fluorene is formed through the dehydration of di-1-naphthylcarbinol with phosphoric acid, correcting earlier claims about the products of such reactions. acs.org The characterization of these novel compounds relied on techniques available at the time, which have since been supplemented by modern spectroscopic methods like NMR (Nuclear Magnetic Resonance) and mass spectrometry, providing unambiguous structural confirmation. frontiersin.orgacs.org

Current Relevance of Dibenzofluorene Scaffolds in Advanced Chemical Research

Direct Synthetic Routes to the this compound Core

The construction of the complex pentacyclic this compound structure can be achieved through elegant synthetic sequences that build the ring system from simpler precursors. Key strategies involve the formation of new carbon-carbon bonds followed by cyclization and aromatization steps to yield the final planar aromatic core.

One-Pot Alkylation, Cyclodehydration, and Aromatization Techniques

A highly efficient and straightforward approach to the this compound skeleton involves a one-pot reaction that combines alkylation, cyclodehydration, and aromatization steps, avoiding the need to isolate intermediates. googleapis.comdntb.gov.uawikipedia.org This method significantly simplifies the synthetic process. googleapis.com A notable example is the synthesis of 2-methoxy dibenzo[a,g]fluorene. googleapis.comdntb.gov.ua This synthesis is achieved by reacting 2-methoxy β-tetralone with β-methyl naphthalenyl bromide. googleapis.comdntb.gov.ua The reaction is initiated in the presence of a strong base, sodium hydride, in benzene at low temperatures, which facilitates the alkylation of the tetralone. googleapis.comdntb.gov.ua

Following the initial alkylation, the intermediate is treated in the same pot with methane (B114726) sulfonic acid. googleapis.comdntb.gov.ua This strong acid catalyzes both the cyclodehydration to form the pentacyclic system and the subsequent aromatization to yield the final this compound product. googleapis.comfrontiersin.org This one-pot operation has been reported to provide the desired 2-methoxy dibenzo[a,g]fluorene in a 40% yield. googleapis.comdntb.gov.ua The simplicity of this approach, where multiple transformations occur concurrently, presents a powerful strategy for accessing substituted dibenzofluorenes. googleapis.comdntb.gov.ua

| Reactant 1 | Reactant 2 | Reagents | Key Steps | Product | Yield | Ref |

| 2-methoxy β-tetralone | β-methyl naphthalenyl bromide | 1. NaH, Benzene; 2. Methane sulfonic acid | Alkylation, Cyclodehydration, Aromatization | 2-methoxy dibenzo[a,g]fluorene | 40% | googleapis.comdntb.gov.ua |

| 2-tetralone | 2-napthyl bromide | 1. NaH; 2. H₂SO₄ | Alkylation, Cyclodehydration, Aromatization | This compound | - | frontiersin.org |

Cyclodehydration-Aromatization Pathways

Cyclodehydration-aromatization pathways represent a foundational method for synthesizing the this compound core. wikipedia.orgcatalysis.blog This approach typically begins with a precursor that already contains the necessary carbon framework, which is then cyclized and aromatized to form the final polycyclic aromatic system. A convenient route involves the intramolecular cyclization of an appropriately substituted ketone. wikipedia.org

For instance, a common strategy starts with the alkylation of a ketone enolate. wikipedia.org In a typical procedure, a ketone like tetralone is first deprotonated with a strong base such as sodium hydride (NaH) to form the sodium enolate. wikipedia.org This nucleophilic enolate is then alkylated with a suitable electrophile, for example, bromomethylnaphthalene. wikipedia.org The resulting alkylated ketone is not isolated but is directly subjected to cyclodehydration and aromatization conditions. wikipedia.org Refluxing the intermediate with a strong acid, such as a 10% solution of methane sulfonic acid in 1,2-dichloroethane, for an extended period (e.g., 12 hours) promotes the ring closure and subsequent loss of water to furnish the aromatic this compound hydrocarbon. wikipedia.org This method provides a direct, albeit multi-step, pathway to the core structure, which has been utilized in the preparation of various this compound derivatives for further study. catalysis.blog

Functionalization and Derivatization Strategies of the this compound Framework

Once the this compound core is synthesized, its chemical properties can be tuned through a variety of functionalization and derivatization reactions. These transformations allow for the introduction of diverse substituents and the modification of existing ones, which is crucial for developing materials with specific electronic or biological properties.

Electrophilic Aromatic Substitution Reactions

The electron-rich aromatic rings of the this compound system are susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. mdpi.comnih.gov This allows for the direct introduction of functional groups onto the carbon framework. googleapis.comdntb.gov.ua

A prime example of this strategy is the nitration of the this compound core. googleapis.comdntb.gov.ua The reaction of a methoxy this compound with a mixture of nitric acid and sulfuric acid successfully introduces a nitro group onto the aromatic system. dntb.gov.ua This reaction proceeds via the standard EAS mechanism, where the nitronium ion (NO₂⁺), generated in situ, acts as the electrophile and is attacked by the π-system of the this compound. mdpi.com This nitration has been shown to be highly efficient, affording a single nitro derivative in excellent yield. dntb.gov.ua The resulting nitro-dibenzofluorene serves as a versatile intermediate for further derivatization. googleapis.com

| This compound Derivative | Reagents | Reaction Type | Product | Yield | Ref |

| 2-methoxy dibenzo[a,g]fluorene | HNO₃ / H₂SO₄ | Nitration | Nitro-2-methoxy dibenzo[a,g]fluorene | Excellent | dntb.gov.ua |

Reduction and Oxidation Reactions of Substituted Dibenzofluorenes

The reactivity of substituents on the this compound framework can be exploited to create new derivatives through oxidation and reduction reactions. googleapis.comdntb.gov.ua These transformations are particularly useful for modifying groups at the benzylic position or for converting electron-withdrawing groups into electron-donating ones. dntb.gov.uaokstate.edu

Oxidation of the highly reactive benzylic methylene (B1212753) bridge (C-13) in the this compound system can be readily achieved. dntb.gov.ua For example, treatment of a methoxy this compound with sodium bismuthate leads to the formation of the corresponding benzylic ketone. dntb.gov.ua Similarly, a dibenzofluorenol can be oxidized to the corresponding ketone. researchgate.net

Reduction reactions are equally important for derivatization. The nitro group, introduced via electrophilic substitution, can be reduced to a primary amine through catalytic hydrogenation. googleapis.comdntb.gov.ua This conversion of an electron-withdrawing nitro group to an electron-donating amino group significantly alters the electronic properties of the molecule. okstate.edu Furthermore, the benzylic ketone can be reduced back to a methylene group or to a secondary alcohol, providing access to different classes of derivatives. googleapis.comresearchgate.net

| Starting Material | Reagent(s) | Reaction Type | Product | Ref |

| Methoxy this compound | Sodium Bismuthate | Benzylic Oxidation | Methoxy dibenzofluorenone | dntb.gov.ua |

| Dibenzo[a,g]fluorenol | Iodine (catalyst) | Oxidation | Dibenzo[a,g]fluorenone | researchgate.net |

| Nitro-dibenzofluorene | H₂ / Catalyst | Catalytic Hydrogenation | Amino-dibenzofluorene | googleapis.comdntb.gov.ua |

Carbon-Carbon and Carbon-Heteroatom Coupling Approaches

Modern cross-coupling reactions provide powerful tools for the functionalization of the this compound framework, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. googleapis.comwikipedia.org These methods, often catalyzed by transition metals like palladium or copper, have become indispensable in organic synthesis for constructing complex molecules. wikipedia.orgcatalysis.blog

Carbon-Carbon Coupling: Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are widely used to form C-C bonds. wikipedia.orglibretexts.org This reaction typically involves coupling an aryl halide (e.g., a bromo-dibenzofluorene) with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org This strategy allows for the attachment of various aryl or vinyl groups to the this compound core, expanding its structural diversity.

Carbon-Heteroatom Coupling: The formation of C-N and C-O bonds is also crucial for creating this compound derivatives. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for synthesizing aryl amines from aryl halides and amines. wikipedia.orgnih.gov This method offers a general route to N-substituted dibenzofluorenes. wikipedia.org An alternative, older method for C-N and C-O bond formation is the copper-catalyzed Ullmann condensation. researchgate.netorganic-chemistry.org For example, an amino-dibenzofluorene can be coupled with an acid in the presence of isobutyl chloroformate to yield a diamide, demonstrating the formation of a C-N amide bond. wikipedia.org These coupling strategies are essential for synthesizing complex this compound derivatives with tailored properties. googleapis.comdntb.gov.ua

| Coupling Type | Reaction Name | Catalyst (Typical) | Bond Formed | Reactants | Ref |

| C-C | Suzuki-Miyaura Coupling | Palladium | Carbon-Carbon | Aryl Halide + Organoboron | wikipedia.orglibretexts.org |

| C-N | Buchwald-Hartwig Amination | Palladium | Carbon-Nitrogen | Aryl Halide + Amine | wikipedia.orgnih.gov |

| C-N / C-O | Ullmann Condensation | Copper | Carbon-Nitrogen / Carbon-Oxygen | Aryl Halide + Amine/Alcohol | researchgate.netorganic-chemistry.org |

| C-N | Amide Coupling | - | Carbon-Nitrogen (Amide) | Amino Compound + Carboxylic Acid | wikipedia.org |

Stereoselective Synthesis and Chiral Resolution (e.g., Glycosylation-based Optical Resolution)

The synthesis of specific enantiomers of this compound derivatives is crucial, as chirality can significantly influence biological activity. Current time information in Bangalore, IN. A notable method for achieving this is the optical resolution of racemic mixtures through diastereomeric derivatization, particularly using glycosylation.

An effective strategy has been demonstrated for the resolution of racemic dibenzo[a,g]fluorenol. Current time information in Bangalore, IN. This method employs a glycosylation reaction, specifically the Ferrier rearrangement, which involves the reaction of an alcohol with a glycal in the presence of an acid catalyst. Current time information in Bangalore, IN. For the resolution of dibenzofluorenol, initial attempts using iodine as a catalyst for the reaction with 3,4,5-tri-O-acetyl-D-glucal led to the undesired oxidation of the alcohol to a ketone. Current time information in Bangalore, IN. However, the use of boron trifluoride–diethyl etherate as a catalyst proved to be effective, preventing oxidation and facilitating the desired glycosylation. Current time information in Bangalore, IN.

The reaction of the racemic dibenzofluorenol with the glucal in the presence of the boron trifluoride catalyst yields two diastereomeric glycosides. Current time information in Bangalore, IN. These diastereomers possess different physical properties, which allows for their separation. While one isomer can be separated with relative ease, the purification of the second may require more rigorous techniques like repeated recrystallization. Current time information in Bangalore, IN. Once separated, the individual unsaturated glucosides are treated with a mild acid to cleave the glycosidic bond, yielding the pure (+)- and (-)-enantiomers of the original dibenzofluorenol. Current time information in Bangalore, IN. This glycosylation-based approach represents a viable pathway to access enantiomerically pure this compound compounds. Current time information in Bangalore, IN.tcichemicals.com

| Parameter | Description | Reference |

| Parent Compound | Racemic dibenzo[a,g]fluorenol | Current time information in Bangalore, IN. |

| Chiral Auxiliary | 3,4,5-tri-O-acetyl-D-glucal | Current time information in Bangalore, IN. |

| Reaction Type | Ferrier Rearrangement (Glycosylation) | Current time information in Bangalore, IN. |

| Effective Catalyst | Boron trifluoride–diethyl etherate | Current time information in Bangalore, IN. |

| Intermediates | Two separable diastereomeric glycosides (8a and 8b) | Current time information in Bangalore, IN. |

| Final Products | Optically pure (+)-5 and (-)-5 enantiomers | Current time information in Bangalore, IN. |

Multi-Component Reactions for Novel this compound Analogues (e.g., Ugi Reaction)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, maximizing atom economy and procedural simplicity. organic-chemistry.orgnumberanalytics.com Among these, the Ugi four-component reaction (Ugi-4CR) is a cornerstone, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-amidoamide derivatives. nih.govmdpi.com This reaction is exceptionally valuable for creating diverse molecular libraries for applications such as drug discovery. rsc.orgresearchgate.net

While direct applications of the Ugi reaction to synthesize this compound analogues are not extensively documented, its utility has been demonstrated in the functionalization of the closely related fluorene core. A series of novel fluorene bisamide derivatives were successfully synthesized using the Ugi reaction. In this work, the fluorene moiety was incorporated into the carboxylic acid component, which was then reacted with various amines, aldehydes, and isocyanides. This approach highlights the potential of the Ugi reaction to generate a wide array of complex scaffolds appended to a fluorenyl or dibenzofluorenyl framework, simply by varying the four input components. nih.gov The resulting fluorene bisamides were evaluated for potential anti-mycobacterial activity.

The general mechanism involves the initial condensation of the aldehyde and amine to form an imine, which is then attacked by the isocyanide and subsequently by the carboxylate, followed by a Mumm rearrangement to yield the final stable product. mdpi.com The versatility of the Ugi reaction suggests it is a powerful tool for generating novel this compound analogues by incorporating a this compound-containing building block as one of the four key reactants.

| Component | Role in Ugi Reaction |

| Aldehyde/Ketone | Provides the carbonyl group for imine formation. |

| Amine | Reacts with the aldehyde/ketone to form an imine. |

| Carboxylic Acid | Traps the intermediate nitrilium ion. |

| Isocyanide | Attacks the iminium ion, facilitating the coupling. |

Polymerization Techniques for this compound-Containing Architectures (e.g., Aromatic Nucleophilic Substitution)

This compound units are valuable building blocks for conjugated polymers used in optoelectronic applications, such as light-emitting devices. rsc.org One of the key synthetic methods to create these polymers is through aromatic nucleophilic substitution (SNA_r) reactions. rsc.org This technique allows for the formation of poly(aryl ether) chains by reacting a di-phenol with an activated di-fluoro aromatic compound. organic-chemistry.org

In the synthesis of this compound-based polymers, 5,8-dibromo-13,13-bis(alkyl)this compound monomers can be functionalized and then polymerized with other aromatic comonomers, such as 2-tert-butyl-9,10-di(p-hydroxyphenyl)anthracene, via an SNA_r polycondensation. This method has been used to produce a series of light-emitting polymers based on this compound-acene structures. rsc.org The reaction typically involves forming a bis-phenoxide in situ with a base like potassium carbonate, which then acts as a nucleophile, displacing fluoride (B91410) atoms on an electron-deficient aromatic ring to build the polymer chain. organic-chemistry.org

The resulting this compound-containing polymers often exhibit excellent solubility in common organic solvents and possess desirable thermal and electronic properties. rsc.org For instance, polymers synthesized via SNA_r have shown high thermal stability, with decomposition temperatures ranging from 300 to 446°C and glass transition temperatures (Tg) between 120 and 140°C. rsc.org Their optoelectronic properties are also noteworthy, with significant blue light emission observed around 420 nm and stable redox behavior, making them suitable for various electronic applications. rsc.org Post-polymerization modification using SNA_r on polymers containing reactive perfluorophenyl groups is another strategy to append functional units like perylene (B46583) diimide (PDI) to the polymer side chains.

| Property | Value / Description | Reference |

| Polymer Type | Light-emitting polymers based on this compound-acene | rsc.org |

| Synthesis Method | Aromatic Nucleophilic Substitution (SNA_r) | rsc.org |

| Weight Average Molecular Weight (Mw) | 25,000 - 34,000 g/mol | rsc.org |

| Polydispersity Index (PDI) | 1.5 - 2.0 | rsc.org |

| Photoluminescence (PL) Max | ~420 nm (blue emission) | rsc.org |

| Thermal Decomposition (TGA) | 300 - 446 °C | rsc.org |

| Glass Transition Temperature (Tg) | 120 - 140 °C | rsc.org |

| HOMO/LUMO Range | 2.23 - 5.26 eV | rsc.org |

Regioselectivity and Chemodiversity in this compound Synthesis

Regioselectivity—the control over the orientation of chemical bond formation—is a critical aspect of synthesizing specific this compound isomers. researchgate.net The ability to direct reactions to a particular position on the aromatic framework allows for the generation of structural diversity, or chemodiversity, which is essential for tuning the material and biological properties of the final compounds.

Different synthetic strategies offer varying degrees of regiochemical control. For example, gold-catalyzed reactions involving aryl-substituted substrates on an alkyne terminus have been shown to selectively produce this compound derivatives, with the specific outcome dependent on the reaction conditions. nih.gov This catalyst-controlled selectivity provides a pathway to favor the formation of one isomer over others. Another example of regiocontrolled synthesis is the one-pot reaction of 2-methoxy-β-tetralone with β-methyl-naphthalenylbromide, which, under specific conditions including the use of methanesulfonic acid, affords 2-methoxy dibenzo[a,g]fluorene with reasonable yield. mdpi.com The precise sequence of alkylation, cyclodehydration, and aromatization in a single pot directs the regiochemical outcome. mdpi.com

The ability to selectively synthesize different regioisomers is powerful, as the fusion pattern of the aromatic rings significantly impacts the electronic structure and photophysical properties of the molecule. researchgate.net For instance, studies on related polycyclic aromatic hydrocarbons have demonstrated that linear, angular, and bent fusion patterns result in distinct optoelectronic properties and varying degrees of local aromaticity and antiaromaticity. researchgate.net By mastering regioselective synthetic methods, a wide chemodiversity of this compound scaffolds can be accessed, each with a unique set of characteristics suitable for different applications, from materials science to medicinal chemistry. numberanalytics.comresearchgate.net

Advanced Spectroscopic and Photophysical Investigations of Dibenzofluorene

Structural Characterization Techniques

The precise three-dimensional arrangement of atoms and the nature of their chemical bonds in dibenzofluorene compounds are elucidated using a suite of powerful analytical techniques. These methods provide foundational data on molecular structure, which is essential for interpreting the material's electronic and photophysical properties.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of this compound derivatives in solution. nih.govlibretexts.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). nih.govresearchgate.net In a high-resolution spectrum, signals that appear as single peaks at low resolution are often split into clusters (e.g., doublets, triplets, quartets), providing information about the number of hydrogen atoms on adjacent carbons. libretexts.orgchemguide.co.uk

For this compound compounds, NMR spectra are typically recorded on spectrometers operating at frequencies like 300 MHz or 400 MHz, with chemical shifts (δ) reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.orgwiley-vch.de For instance, the ¹H NMR spectrum of 7,7'-Dioctyl-dibenzo[c,g]fluorene shows distinct signals for the aromatic protons, such as a doublet at 8.72 ppm corresponding to the H1 and H12 protons. wiley-vch.de The ¹³C NMR spectra, often acquired in a broad-band decoupled mode, provide complementary data on the carbon skeleton. rsc.org Spectral data for various isomers, including 13H-Dibenzo[a,g]fluorene, have been extensively reported in the literature. iarc.frnih.gov

| Compound | Nucleus | Chemical Shift (δ, ppm) and Description |

|---|---|---|

| 13H-Dibenzo[a,i]fluorene | ¹³C NMR | 140.1, 139.9, 133.5, 131.7, 129.2, 127.8, 125.5, 125.0, 124.3, 118.6, 35.6 |

| - | - | |

| 7,7'-Dioctyl-dibenzo[c,g]fluorene | ¹H NMR | 8.72 (d, 2H, H1,12, J = 8.33 Hz), 7.94 (d, 2H, H4,10, J = 7.98 Hz), 7.83 (d, 2H, H5,8, J = 8.12 Hz) |

| ¹³C NMR | 135.0, 134.2, 132.4, 130.5, 129.5, 127.5, 126.8, 125.1, 122.4, 119.6, 36.7, 58.5, 40.5, 33.6, 29.7, 28.5, 21.9, 20.5, 14.0 |

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is employed to identify the functional groups and characterize the bonding within this compound molecules. usm.my The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. The resulting IR spectrum is a unique fingerprint of the molecule. researchgate.net

Studies on this compound and its derivatives have utilized FT-IR spectroscopy to confirm their structural integrity. wiley-vch.de For example, the analysis of fluorene (B118485) cations using FT-IR has revealed significant differences in the infrared band intensities when compared to their neutral parent molecules. acs.org FT-IR spectra can be recorded from samples prepared as pellets (e.g., in potassium bromide, KBr) and are plotted as transmittance versus wavenumber (cm⁻¹). wiley-vch.de This analytical method has been used to characterize a variety of this compound isomers, with spectral data widely reported. iarc.frnih.gov

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional molecular structure of crystalline compounds. uhu-ciqso.esuni-ulm.de By irradiating a single crystal with an X-ray beam, a unique diffraction pattern is produced. youtube.com Analysis of this pattern provides detailed information on atomic positions, leading to the accurate measurement of unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.esyoutube.com

This technique has been instrumental in the structural confirmation of this compound derivatives. researchgate.net For example, the analysis of one such derivative confirmed its noncentrosymmetric nature, belonging to the P21 space group within a monoclinic crystal system. researchgate.net The exploration of crystal structure databases reveals how substitutions in the core ring system influence key geometrical parameters. mdpi.com SC-XRD analysis provides the unambiguous determination of the molecule's conformation and packing in the solid state, which is crucial for understanding structure-property relationships. mdpi.comsci-hub.se

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.9351(4) |

| b (Å) | 11.1687(6) |

| c (Å) | 16.1281(9) |

| α (°) | 73.713(5) |

| β (°) | 80.362(5) |

| γ (°) | 72.882(4) |

| Molecules per Unit Cell (Z) | 4 |

Electronic Absorption and Emission Spectroscopy

The interaction of this compound compounds with light is explored through electronic absorption and emission spectroscopy. These techniques probe the electronic transitions between different energy levels within the molecule, providing insights into their color, fluorescence, and potential for optoelectronic applications.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from the ground state to excited states. nih.gov For this compound and its derivatives, these spectra are characterized by strong absorption bands, typically in the 300–500 nm range. aip.org The exact position and intensity of these absorption peaks are sensitive to the molecular structure and the solvent environment. researchgate.net

For example, studies on fluorene derivatives show absorption maxima (λ_max) around 410-415 nm, corresponding to the S₀ → S₁ transition. aip.org The spectra of this compound derivatives have been recorded in various solvents, such as chloroform, and analyzed using theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) to explain the experimental data. wiley-vch.deresearchgate.netaanda.org UV-Vis spectral data have been reported for numerous this compound isomers, confirming their extended electronic conjugation. iarc.frnih.gov

| Compound Type | Absorption Max (λ_max) | Emission Max (λ_em) |

|---|---|---|

| A-π-π-π-A | 410 nm | 489 nm |

| D-π-π-π-D | 415 nm | 500 nm |

| D-π-π-π-A | 418 nm | 540 nm |

Photoluminescence (PL) and fluorescence spectroscopy investigate the light emitted by a substance after it has absorbed photons. researchgate.net The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of this emission process, representing the ratio of photons emitted to photons absorbed. uci.edu

This compound-based materials are often fluorescent, and their emission properties are studied using fluorometers. wiley-vch.de The emission spectra of fluorene derivatives can show peak wavelengths from blue to green regions of the spectrum, for instance, at 489 nm and 500 nm. aip.org The quantum yields are often determined using a comparative method with a known standard, such as 9,10-diphenylanthracene. wiley-vch.deuci.edu The fluorescence properties, including intensity and wavelength, can be highly sensitive to the local environment, a characteristic that is exploited in developing chemosensors for metal ions. nih.gov Like their absorption properties, the fluorescence characteristics of various this compound isomers have been well-documented. iarc.frnih.gov

Computational Chemistry Approaches to Dibenzofluorene Systems

Quantum Chemical Calculations (DFT, HF)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in studying dibenzofluorene derivatives. uba.aranu.edu.au DFT has become a popular method for its balance of computational cost and accuracy in predicting various molecular properties. taylorandfrancis.com The choice of functional and basis set is crucial for obtaining reliable results. For instance, hybrid functionals like B3LYP and M06-2X, combined with basis sets such as 6-311++G(d,p) or cc-pVTZ, have been successfully used for these types of molecules. researchgate.netresearchgate.netmdpi.com

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. avogadro.cc This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For flexible molecules, a conformational analysis is necessary to identify the global minimum energy structure among various possible conformers. researchgate.netucsb.edu This is particularly important for this compound derivatives with flexible side chains. researchgate.net

For example, the optimization of a this compound derivative was performed using DFT with the M06-2X functional and the cc-pVTZ basis set. researchgate.net Such calculations provide detailed geometric parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric interactions.

Table 1: Representative Calculated Geometric Parameters for a this compound System

| Parameter | Value (DFT/B3LYP/6-31G*) |

| C-C bond length (aromatic) | ~1.40 Å |

| C-C bond length (single) | ~1.48 Å |

| C-H bond length | ~1.08 Å |

| C-C-C bond angle (in-ring) | ~120° |

| Dihedral angle (ring planarity) | < 1° |

Note: These are typical values and can vary depending on the specific this compound derivative and the level of theory used.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic properties and reactivity of molecules. imperial.ac.ukwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). malayajournal.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. malayajournal.org A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.

Computational methods can accurately calculate the energies and visualize the spatial distribution of the HOMO and LUMO. rsc.org For this compound derivatives, the HOMO is typically localized on the electron-rich aromatic core, while the LUMO distribution depends on the nature and position of any substituent groups. researchgate.net This analysis is crucial for designing materials with specific electronic properties, such as for use in organic solar cells. researchgate.net

Table 2: Calculated HOMO, LUMO, and Energy Gap for a this compound Derivative

| Parameter | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -2.15 |

| HOMO-LUMO Gap | 3.70 |

Note: These values are illustrative and can change significantly with different substituents and computational methods.

Aromaticity is a fundamental concept in organic chemistry, and several computational methods exist to quantify it. rsc.org One of the most widely used magnetic criteria for aromaticity is the Nucleus-Independent Chemical Shift (NICS). github.io NICS values are calculated at the center of a ring system to probe the induced magnetic field. Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity, and values close to zero imply non-aromaticity. chem8.org

For polycyclic systems like this compound, NICS calculations can be performed for each individual ring to assess its local aromaticity. This allows for a detailed understanding of how electron delocalization is distributed throughout the molecule. sci-hub.se The method involves placing a "ghost" atom at the geometric center of the ring and calculating its magnetic shielding. github.io

Computational chemistry can predict various spectroscopic properties, including UV-Vis spectra. computabio.comnumberanalytics.com Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. nih.govchemrxiv.org This allows for the theoretical prediction of the spectrum, which can then be compared with experimental data for validation.

For instance, the UV spectra of a this compound derivative were calculated using the CAM-B3LYP and W97X functionals with the cc-pVTZ basis set. researchgate.net Such calculations can help in assigning the observed absorption bands to specific electronic transitions within the molecule.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for a this compound System

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| S0 → S1 | 380 | 0.52 |

| S0 → S2 | 355 | 0.21 |

| S0 → S3 | 310 | 0.89 |

Note: The accuracy of predicted spectra depends heavily on the chosen functional, basis set, and the inclusion of solvent effects.

Computational methods are invaluable for studying the mechanisms of chemical reactions. oregonstate.edumt.com By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and determine the energy barriers. numberanalytics.comsolubilityofthings.com A transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. numberanalytics.comwayne.edu

For this compound systems, this approach can be used to understand their synthesis, reactivity, and degradation pathways. Locating the transition state structures allows for the calculation of activation energies, which are crucial for predicting reaction rates.

Solvation Effects and Environmental Perturbations via Continuum Models

The properties and behavior of molecules can be significantly influenced by their environment, particularly the solvent. youtube.com Continuum solvation models are a computationally efficient way to account for the bulk effects of the solvent without explicitly including individual solvent molecules. muni.cznih.gov In these models, the solvent is treated as a continuous medium with a specific dielectric constant. muni.cz

The Polarizable Continuum Model (PCM) is a widely used method where the solute molecule is placed in a cavity within the dielectric continuum. muni.czuni-bonn.de The electronic structure of the solute polarizes the solvent, which in turn creates a reaction field that affects the solute's properties. This approach has been used to study this compound derivatives in different solvents, providing insights into how the solvent polarity affects their structural, optical, and electronic properties. researchgate.netrug.nl For example, calculations on a this compound derivative were performed using the PCM model to simulate the effect of acetonitrile (B52724) (CH3CN) as a solvent. researchgate.net

Theoretical Acidity Predictions and Proton Transfer Dynamics

Computational chemistry provides powerful tools for investigating the intrinsic properties of molecules like dibenzofluorenes, offering insights that can be difficult to obtain through experimental means alone. Theoretical approaches are particularly valuable for predicting the acidity of C-H acids and for modeling the complex dynamics of proton transfer events.

Theoretical Acidity Predictions

The acidity of the methylene (B1212753) protons in this compound systems is a key feature influencing their chemical behavior. Computational methods, particularly Density Functional Theory (DFT), have been employed to predict the acid dissociation constant (pKa) of these compounds, providing a quantitative measure of their acidity.

Research has shown that the acidity of these molecules is closely linked to the aromatic stabilization of the resulting anion after deprotonation. worldscientific.comacs.org Computational models can effectively capture these stabilization energies to deliver reliable acidity predictions. For instance, studies have utilized DFT calculations with functionals such as B97-D and basis sets like def2-TZVPP in a solvent model (e.g., THF) to predict the pKa of this compound cognates. researchgate.net One such computational study predicted a pKa value of 14.3 in DMSO for a this compound-like structure, highlighting its significant acidity. researchgate.net

The theoretical framework of Clar-Loschmidt graphs is also used to provide a qualitative perspective on the acidity of polycyclic aromatic hydrocarbons. worldscientific.comacs.orgresearchgate.net This model views aromatic systems as networks of benzene (B151609) and indenyl elements, allowing for comparisons between related structures. worldscientific.comacs.org From this perspective, 13H-dibenzo[a,c]fluorene is seen as a conformationally locked version of 2,3-diphenylindene. researchgate.net Computational predictions suggest that this compound and monofluorenocorannulene, which share a common Clar-Loschmidt graph, should have similar pKa values and therefore comparable acidity. worldscientific.comacs.org Furthermore, theoretical analysis indicates that cyclopentaphenanthrene should be more acidic than this compound, a prediction that aligns with the principles derived from the Clar-Loschmidt graph perspective. worldscientific.comacs.org

The table below presents computationally predicted pKa values alongside experimental data for related compounds, illustrating the utility of theoretical chemistry in contextualizing the acidity of these systems.

Note: Direct comparison between predicted pKa in DMSO and experimental pKa in acetonitrile (CH3CN) should be made with caution due to solvent effects, but the relative trends provide valuable insights.

Proton Transfer Dynamics

Proton transfer is a fundamental chemical process, and its dynamics—the pathway and timescale of the proton's movement—are crucial for understanding reaction mechanisms. For this compound systems, the transfer of a proton from the acidic methylene bridge is a key reactive step. While detailed molecular dynamics simulations specifically for the parent this compound are not extensively documented in the literature, the principles and methods of computational chemistry allow for a robust understanding of this process.

The investigation of proton transfer dynamics typically involves several computational steps:

Mapping the Potential Energy Surface (PES): DFT calculations are used to map the energy landscape of the proton transfer reaction. This involves identifying the structures of the reactant, transition state, and product. The energy difference between the reactant and the transition state gives the activation barrier for the proton transfer.

Simulating Dynamics: With the PES, molecular dynamics simulations, such as Born-Oppenheimer Molecular Dynamics (BOMD), can be performed to simulate the actual movement of atoms over time. mdpi.com These simulations provide detailed, time-resolved information about the reaction pathway and can reveal the influence of factors like solvent interactions and temperature. mdpi.com

Investigating Excited States: For photochemical processes, time-dependent DFT (TD-DFT) can be used to study excited-state proton transfer (ESPT). researchgate.net This is relevant for understanding the photochemistry of this compound derivatives.

A practical example of applying these principles can be found in studies of this compound derivatives like the KuQuinones family. nih.gov For these molecules, computational methods have been used to investigate the keto-enol tautomerization and acid-base equilibria under different pH conditions, both of which are processes governed by proton transfer. nih.gov The optimization of molecular geometries using DFT methods like M06-2X/cc-pVTZ helps in understanding the structural changes that accompany proton transfer. nih.gov Such studies confirm that proton transfer is a critical aspect of the chemistry of the broader this compound class.

The high acidity predicted for dibenzofluorenes suggests that proton transfer from the methylene bridge to a suitable base should be a thermodynamically favorable and potentially rapid process. The specific dynamics, such as whether the transfer is a single concerted step or involves intermediates, and the rate of transfer, which can occur on timescales as fast as femtoseconds, are questions that can be precisely addressed by modern computational chemistry techniques. researchgate.net

Dibenzofluorene in Advanced Materials and Organic Electronics

Charge Transport and Mobility in Dibenzofluorene-Containing Polymers and Oligomers

The efficacy of this compound-based materials in advanced organic electronic devices is fundamentally linked to their ability to transport charge carriers, namely holes (p-type transport) and electrons (n-type transport). The charge carrier mobility (µ), a measure of how quickly a charge can move through the material under an electric field, is a critical parameter for performance in applications such as Organic Field-Effect Transistors (OFETs), the primary tool for evaluating these transport properties. sigmaaldrich.com In conjugated polymers and oligomers, charge transport occurs via a "hopping" mechanism, where charges jump between adjacent molecules or segments of the polymer chain. pkusz.edu.cnnih.gov The efficiency of this process is highly dependent on the molecular ordering, π-π stacking interactions, and the degree of energetic disorder within the material. pkusz.edu.cnaps.org

Research Findings in this compound-Based Systems

Research into fluorene-based materials, including their dibenzo-derivatives, has revealed key strategies for optimizing charge transport. A significant approach involves the synthesis of donor-acceptor (D-A) copolymers, where electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone. This molecular design allows for the tuning of energy levels (HOMO/LUMO) and can lead to high-mobility materials. mdpi.comrsc.org

Oligomers based on fluorene (B118485) and bithiophene have demonstrated high performance in OFETs, achieving p-channel (hole transport) field-effect mobilities greater than 0.1 cm²/Vs. pkusz.edu.cn A crucial design element for these high-mobility oligomers is the avoidance of substitution at the C-9 position of the fluorene unit, which facilitates closer π-π stacking and more ordered thin films, thereby enhancing charge hopping between molecules. pkusz.edu.cn The charge mobility in such materials generally increases with higher deposition temperatures during film formation, which promotes the growth of larger, more interconnected polycrystalline grains. pkusz.edu.cn

For polymeric systems, the specific conformation of the polymer chains in the solid state plays a paramount role. In studies of poly(9,9-dioctylfluorene) (PFO), a widely studied fluorene-based polymer, it has been shown that the presence of a planarized, extended chain geometry known as the "β-phase" can act as a conformational trap. aps.org While this planarization might seem beneficial, it introduces a sub-bandgap feature in the density of states (DOS) that lies about 0.3 eV above the highest occupied molecular orbital (HOMO). aps.org This conformational defect significantly hinders charge movement, leading to a hundredfold decrease in the time-of-flight (TOF) hole mobility. aps.org This finding underscores the critical importance of controlling polymer chain conformation to minimize energetic disorder and achieve efficient charge transport.

The incorporation of this compound units into polymer backbones is a strategy to enhance thermal stability and other properties due to the expanded π-conjugation compared to standard fluorene. researchgate.net Polymers containing triphenylamine-substituted fluorene units have been synthesized as dedicated hole-transporting materials. These polymers exhibit HOMO energy levels in the range of -5.16 to -5.26 eV, which is well-suited for efficient hole injection from standard electrodes like gold. researchgate.net

The table below summarizes representative charge transport data for fluorene-based materials, illustrating the mobilities achieved and the type of charge transport observed.

Table 1: Charge Mobility in Fluorene-Based Oligomers and Polymers

| Material/Structure | Device Type | Carrier Type | Mobility (µ) [cm²/Vs] | Key Findings | Reference |

|---|---|---|---|---|---|

| Oligomer of fluorene and bithiophene (DH-FTTF) | OFET | Hole (p-type) | > 0.1 | High mobility attributed to ordered thin films and strong π-π stacking facilitated by an unsubstituted C-9 position. | pkusz.edu.cn |

| Poly(9,9-dioctylfluorene) (PFO) - Amorphous | TOF / Hole-only device | Hole (p-type) | ~10⁻³ - 10⁻⁴ | Baseline mobility in the disordered, glassy state. | aps.org |

| Poly(9,9-dioctylfluorene) (PFO) with β-phase | TOF | Hole (p-type) | ~10⁻⁶ | The planar β-phase acts as a deep charge trap, drastically reducing mobility. | aps.org |

| Diketopyrrolopyrrole (DPP)-based polymer | OFET | Ambipolar | µh: 1.18 / µe: 1.86 | Serves as a benchmark for high-performance ambipolar polymers. | rsc.org |

| Difluorobenzothiadiazole-based copolymer (PffBT4T-2OD) | Ion-gel gated OFET | Hole (p-type) | 17.7 | Demonstrates the high mobilities achievable with advanced device engineering and specific D-A copolymers. | mdpi.com |

Compound Index

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| 9,9-bis(4-aminophenyl)this compound | - |

| 9,9-bis(4-hydroxyphenyl)this compound | - |

| Benzotriazole | - |

| Bithiophene | - |

| This compound | - |

| Diketopyrrolopyrrole | DPP |

| Diphenylanthracene | DPA |

| Poly(9,9-dioctylfluorene) | PFO |

Coordination Chemistry of Dibenzofluorene Derived Ligands

Ligand Design and Synthesis from Dibenzofluorene Scaffolds

The design of ligands based on this compound scaffolds leverages the molecule's rigid, planar, and polycyclic aromatic structure. This framework serves as a robust backbone onto which various donor atoms and functional groups can be strategically placed to dictate the resulting metal complex's coordination geometry, stability, and reactivity. The primary design strategy involves modifying the this compound core to introduce coordinating moieties such as nitrogen, phosphorus, or oxygen atoms.

The synthesis of these specialized ligands often begins with the construction of the this compound hydrocarbon itself, which can be achieved through methods like cyclodehydration nih.gov. Once the core scaffold is obtained, functionalization can proceed through several established synthetic routes. A common approach is the introduction of phosphine groups, which are excellent donors for a wide range of transition metals. For instance, a general method involves the dilithiation of a related dibenzofuran (B1670420) backbone, followed by treatment with an aminophosphine chloride, such as bis(N,N-diisopropylamino)chlorophosphine, to yield a POP-pincer type ligand uwyo.edu. A similar strategy can be applied to this compound scaffolds.

Another approach involves the fusion of heterocyclic rings containing nitrogen donors to the fluorene (B118485) framework. For example, 4,5-diazafluoren-9-one can be reacted with other molecules to create more complex ligand systems researchgate.net. The functionalization at the C9 position of the fluorene core is also a common strategy to introduce coordinating groups or to modify the ligand's steric and electronic properties researchgate.net. The versatility of the this compound skeleton allows for the creation of a diverse library of ligands, including monodentate, bidentate, and polydentate systems, tailored for specific applications in coordination chemistry.

Formation and Characterization of Metal Complexes

The formation of metal complexes with this compound-derived ligands typically involves reacting the synthesized ligand with a suitable metal precursor, often a metal salt or an organometallic compound, in an appropriate solvent mdpi.combhu.ac.in. The choice of metal, its oxidation state, and the ligand-to-metal ratio are critical parameters that determine the stoichiometry and structure of the final complex walisongo.ac.id. For instance, reacting a fluorene-derived Schiff base ligand with Co(II) and Cu(II) salts can lead to a 2:1 metal-to-ligand ratio, while using a Ru(II) precursor might result in a 1:1 complex researchgate.net.

Characterization of these newly formed complexes is crucial to confirm their structure, composition, and purity. A suite of analytical techniques is employed for this purpose:

Spectroscopic Methods : Techniques like Fourier-Transform Infrared (FTIR), UV-Visible, and fluorescence spectroscopy provide initial evidence of complexation by showing shifts in spectral features compared to the free ligand researchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P, etc.) is invaluable for elucidating the structure of the complex in solution. The coordination of a ligand to a metal center is typically confirmed by a downfield shift in the signal of the corresponding phosphorus atom in ³¹P{¹H} NMR spectra mdpi.com.

Elemental Analysis and Mass Spectrometry : These methods are used to determine the elemental composition and confirm the molecular weight of the complex, which helps in establishing the metal-to-ligand ratio researchgate.netbhu.ac.in.

Single-Crystal X-ray Diffraction : This is the definitive method for determining the solid-state structure of a coordination complex. It provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions, offering unambiguous proof of the complex's structure researchgate.net.

The data gathered from these techniques allow for a comprehensive understanding of the newly synthesized metal complexes.

Self-Assembly of Supramolecular Architectures with this compound Ligands

The principles of supramolecular chemistry, where molecules spontaneously associate into larger, well-defined structures, are highly applicable to this compound-based systems rsc.org. Metal-ligand coordination is a powerful tool for directing this self-assembly process due to the predictable and directional nature of coordination bonds iisc.ac.in. The rigid, V-shaped geometry of ligands derived from the 9,9-disubstituted fluorene core makes them excellent building blocks for constructing complex supramolecular architectures, such as coordination polymers researchgate.net.

When these V-shaped dicarboxylic ligands are combined with metal ions like Cu(II) or Zn(II), they can self-assemble into extended networks, forming 2D or 3D structures researchgate.net. The final architecture is influenced by the coordination preference of the metal ion, the bite angle of the ligand, and the reaction conditions. For example, the self-assembly of bis(dipyrrin) ligands linked by rigid spacers with Pd(II) ions can lead to the formation of macrocyclic structures with triangular or square geometries frontiersin.org. This process is often dynamic and can be controlled by factors such as solvent composition, allowing for the creation of complex, functional systems nih.gov. The study of these self-assembled structures is crucial for developing new materials with tailored properties for applications in areas like sensing and nanotechnology iisc.ac.in.

Transition Metal Complexation and Coordination Modes

This compound-derived ligands exhibit versatile coordination chemistry with transition metals, capable of adopting various binding modes depending on the number and location of their donor atoms nih.gov. The way a ligand binds to a metal center is known as its coordination mode, and it fundamentally influences the geometry and reactivity of the resulting complex tamu.edutcd.ie.

Ligands derived from the related 4,5-diazafluoren-9-one (DAF), for example, have been shown to exhibit a remarkable diversity of coordination modes with palladium(II) nih.gov. These include:

Monodentate (κ¹) : The ligand binds to the metal center through a single donor atom. This mode can provide access to open coordination sites on the metal, which is often beneficial for catalysis nih.gov.

Bidentate (κ²) : The ligand binds to the metal through two donor atoms, forming a chelate ring. This mode generally enhances the stability of the complex nih.gov.

Bridging (μ) : The ligand binds to two different metal centers simultaneously, linking them together to form dimeric or polymeric structures nih.gov.

The specific coordination mode adopted can be influenced by the electronic and steric properties of the ligand, the nature of the metal, and the presence of other ligands in the coordination sphere. The ability of a ligand to switch between different coordination modes can be a key feature in catalytic cycles nih.gov. The characterization of these different modes is often achieved through detailed NMR studies and confirmed by X-ray crystallography nih.gov.

Electronic Structure and Bonding Analysis in Organometallic Systems

Understanding the electronic structure and the nature of the bonding between the metal and the this compound-derived ligand is fundamental to explaining the properties and reactivity of these organometallic complexes. The interaction is typically described as a coordinate covalent bond, where the ligand acts as a Lewis base, donating electron pairs to the metal ion, which acts as a Lewis acid tcd.ieresearchgate.net.

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing these systems osti.gov. DFT calculations can provide detailed insights into:

Molecular Orbital (MO) Diagrams : These diagrams illustrate how the orbitals of the metal and the ligand interact to form bonding, non-bonding, and anti-bonding molecular orbitals. This helps to explain the stability and electronic transitions of the complex researchgate.net.

Nature of the Metal-Ligand Bond : The bond can be broken down into its constituent parts, primarily σ-donation from the ligand to the metal. For ligands with π-systems, like this compound, π-interactions can also be significant. This can involve π-donation from the ligand to the metal or, more commonly with electron-rich metals, π-backbonding from the metal to the ligand's π* anti-bonding orbitals researchgate.net.

Electron Density Distribution : Computational methods can map the electrostatic potential, showing how electron density is distributed across the molecule. This helps to identify electron-rich and electron-poor regions, which is crucial for predicting reactivity researchgate.net.

These theoretical studies, when combined with experimental data from techniques like spectroscopy, provide a comprehensive picture of the electronic structure. For example, in f-element complexes, a combined experimental and theoretical approach has been crucial for defining the electronic ground state and understanding how ligand modifications perturb the metal's electronic structure osti.gov. Such analyses are key to the rational design of new complexes with desired electronic properties for catalysis or materials science book-of-abstracts.com.

Stereochemical Aspects and Chiral Recognition in this compound-Metal Complexes

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of coordination chemistry researchgate.net. Chirality, or "handedness," can arise in metal complexes in several ways. A complex can be chiral if it contains chiral ligands, or it can be "chiral-at-metal," where the arrangement of even achiral ligands around the metal center creates a non-superimposable mirror image researchgate.net.

This compound scaffolds are particularly well-suited for the design of chiral ligands. By introducing substituents in a way that breaks the molecule's symmetry, or by creating derivatives with inherent C2-symmetry, chiral ligands can be synthesized. When these chiral ligands coordinate to a metal center, they create a chiral environment.

This chiral environment is the basis for chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers (mirror images) of another chiral substance. This principle is the cornerstone of asymmetric catalysis, where a chiral metal complex catalyzes a reaction to produce predominantly one enantiomer of the product researchgate.net. While specific examples involving this compound are highly specialized, the synthesis of C2-symmetric diimines based on the 4,5-diazafluorene core highlights the development of chiral ligands from this family of compounds semanticscholar.org. The rigid structure of the this compound backbone helps to effectively transmit the chiral information from the ligand to the active site of the metal catalyst, influencing the stereochemical outcome of the reaction.

Advanced Theoretical Studies on Dibenzofluorene Acidity

Advanced theoretical and computational chemistry has become an indispensable tool for understanding the intricate details of chemical reactivity. In the realm of polycyclic aromatic hydrocarbons (PAHs), these methods provide profound insights into properties such as acidity, which are crucial for predicting their behavior in various chemical environments. This section delves into the theoretical studies focused on the acidity of dibenzofluorene and its analogues, offering a comparative analysis with related hydrocarbons and exploring the computational models that make these predictions possible.

Future Perspectives and Emerging Research Directions

Innovations in Dibenzofluorene Synthetic Strategies

The development of efficient and versatile synthetic methodologies is crucial for exploring the vast chemical space of this compound derivatives. Current research focuses on creating more streamlined, atom-economical, and environmentally benign synthetic routes.

One significant area of innovation is the advancement of one-pot synthesis procedures. These methods, which involve multiple reaction steps in a single reaction vessel, offer considerable advantages in terms of reduced solvent waste, time, and cost. For instance, a one-pot method for the synthesis of 2-methoxy dibenzo[a,g]fluorene has been reported, achieving a 40% yield through a sequence of alkylation, cyclodehydration, and aromatization. rsc.orgraco.cat This approach demonstrates a powerful strategy for constructing the core this compound skeleton. rsc.org Further optimization of such one-pot reactions, for example by exploring different catalysts and reaction conditions, is an active area of research. Studies on the one-pot synthesis of related xanthene derivatives have shown that the choice of catalyst, such as Niobium Pentachloride or bis-piperidinium compounds, and the reaction medium can significantly influence reaction times and yields, with some processes achieving yields of up to 95%. raco.catresearchgate.nettsijournals.comunesp.br

Palladium-catalyzed cross-coupling reactions are another cornerstone of modern organic synthesis that continue to be refined for the construction of complex this compound architectures. These methods are instrumental in attaching various functional groups to the this compound core, which is essential for tuning the material's electronic and optical properties. dntb.gov.ua Innovations in this area include the development of new palladium catalysts and ligands that offer higher efficiency and broader substrate scope. For example, palladium(II)-catalyzed synthesis of dibenzothiophene (B1670422) derivatives, a related sulfur-containing polycyclic aromatic structure, has been achieved through the cleavage of both C-H and C-S bonds, a mechanistically uncommon approach that avoids the need for pre-functionalized starting materials. rsc.orgnih.gov Similar strategies could be adapted for this compound synthesis.

The use of enamine chemistry represents another important synthetic route. The reaction of an enamine with a suitable electrophile followed by cyclization and aromatization provides a versatile method for constructing the polycyclic framework of dibenzofluorenes. researchgate.net This approach has been noted as a general synthesis for polycyclic aromatic compounds. aps.org

Future innovations will likely focus on:

Catalyst Development: Designing more active and selective catalysts, including those based on earth-abundant metals, to improve the efficiency and sustainability of synthetic routes.

C-H Activation: Expanding the use of direct C-H activation strategies to functionalize the this compound core, which would eliminate the need for pre-installed activating groups and shorten synthetic sequences.

Flow Chemistry: Implementing continuous flow processes for the synthesis of dibenzofluorenes, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. rsc.org

Rational Design of this compound Derivatives for Specific Advanced Applications

The tunability of the electronic and photophysical properties of dibenzofluorenes through chemical modification makes them highly attractive for a range of advanced applications, particularly in organic electronics. The rational design of derivatives with specific functionalities is key to optimizing their performance in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

For Organic Light-Emitting Diodes (OLEDs):

This compound derivatives are being extensively investigated as both host materials and emitters in OLEDs. As host materials, they need to possess high triplet energy to efficiently transfer energy to phosphorescent guest emitters. As emitters, their properties must be tuned to achieve high quantum efficiency and specific emission colors.

The rational design involves modifying the this compound core with specific electron-donating or electron-accepting groups to control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the charge transport characteristics. For example, combining a dibenzofuran (B1670420) unit (p-type) with a cyano-substituted fluorene (B118485) (n-type) creates a bipolar host material. In a study of four such regioisomers, the material CF-2-BzF (7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile) was found to yield the best performance in a yellow phosphorescent OLED, achieving a maximum external quantum efficiency (EQE) of 25.3% and a current efficiency of 77.2 cd/A. rsc.orgresearchgate.net This highlights how the precise positioning of substituents can dramatically impact device performance.

Another design strategy involves creating "M"-type structures using meta-substituted phenyl linkers, which has been shown to improve the operational lifetime of red phosphorescent OLEDs tenfold compared to "V"-type para-linked analogues. nih.gov A blue phosphorescent OLED using the "M"-type host mDCzPF achieved a peak EQE of 18.3%. nih.gov

The table below summarizes the performance of various rationally designed derivatives in OLEDs.

| Compound/Device Type | Role | Max. EQE (%) | Power Eff. (lm/W) | Current Eff. (cd/A) | CIE Coordinates |

| CF-2-BzF based Yellow PhOLED rsc.org | Host | 25.3 | - | 77.2 | (0.50, 0.49) |

| mDCzPF based Blue PhOLED nih.gov | Host | 18.3 | - | - | - |

| FLU-TPA/PYR based Yellow PhOLED mdpi.com | Host | 7.75 | 13.64 | 21.70 | - |

| FLU-TPA/TRZ based non-doped fluorescent OLED mdpi.com | Emitter | 3.57 | 6.47 | 10.30 | - |

| RB-11 based Green OLED mdpi.com | Emitter | 3.3 | 7.7 | 7.9 | (0.29, 0.52) |

| 2AcNN based Sky-Blue TADF OLED frontiersin.org | Emitter | 12.0 | 28.8 | - | (0.19, 0.36) |

| 2PXZNN based Green TADF OLED frontiersin.org | Emitter | 20.8 | 71.6 | - | (0.35, 0.55) |

Table 1: Performance of selected this compound and related fluorene derivatives in OLEDs. EQE stands for External Quantum Efficiency, and CIE for Commission Internationale de l'Eclairage.

For Organic Solar Cells (OSCs):

In the field of OSCs, there is a major research thrust in developing non-fullerene acceptors (NFAs) to replace traditional fullerene-based materials, which suffer from limited light absorption and tunability. nih.govossila.com this compound derivatives, with their rigid and planar structures, are promising candidates for NFA design.

The power conversion efficiency (PCE) of OSCs based on NFAs has rapidly increased, with some devices now exceeding 17%. nih.gov The rational design of this compound-based NFAs focuses on tuning their absorption spectra to complement that of the donor material and optimizing their energy levels to ensure efficient charge separation and minimize voltage loss. For example, a study of this compound derivatives for OSCs reported reasonable power conversion efficiencies ranging from 1.95% to 3.33%. ossila.com Another study on thiophene-PBI based NFAs showed that architectural variations could modulate PCEs, achieving values up to 6.94% with a low energy loss of 0.58 eV. rsc.org

Future design strategies will likely involve:

Developing novel donor-acceptor architectures based on the this compound scaffold to achieve broader absorption and higher charge carrier mobilities.

Fine-tuning the side chains of this compound derivatives to control their solubility and film morphology, which are critical for device performance.

Exploring ternary blend solar cells where a this compound derivative can act as a third component to enhance light absorption or optimize the blend morphology.

Multi-Scale Modeling and Advanced Computational Predictions for this compound Systems

Computational modeling has become an indispensable tool in materials science, enabling the prediction of material properties and guiding experimental efforts. For this compound systems, a multi-scale modeling approach, which combines different computational techniques to study phenomena across various length and time scales, is particularly powerful. rsc.orgrsc.orgyale.edu

From Quantum Chemistry to Device Performance:

At the most fundamental level, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to investigate the electronic structure and optical properties of individual this compound molecules. jmaterenvironsci.comrsc.orgnih.gov These methods can accurately predict key parameters such as:

HOMO and LUMO energy levels: Crucial for determining the charge injection/extraction barriers and the open-circuit voltage in solar cells. techscience.com

Absorption and emission spectra: Allowing for the prediction of the color and efficiency of OLEDs. unesp.brnih.gov

Reorganization energies: A key parameter that influences charge transport rates. rsc.org

For instance, DFT calculations have been used to study symmetrical fluorene derivatives, showing how the nature of substituents influences the HOMO-LUMO gap and the resulting optical properties. nih.gov The computed absorption and emission maxima were found to be in good agreement with experimental data. nih.gov

Bridging the Scales:

While DFT provides insights into single molecules, understanding the performance of a device requires considering the collective behavior of molecules in a solid-state film. This is where multi-scale modeling comes into play. rsc.orgarxiv.orgdierk-raabe.com A typical workflow involves:

Atomistic Simulations: Using methods like Molecular Dynamics (MD) to simulate the packing of this compound molecules in an amorphous or crystalline thin film. rsc.orgrsc.org

Parameterization: Extracting key parameters from the simulated morphologies and from quantum chemistry calculations. These include electronic coupling between adjacent molecules (transfer integrals) and the energetic disorder (site energies). arxiv.org

Charge Transport Simulation: Using the parameterized data as input for models like Kinetic Monte Carlo (KMC) simulations to predict charge carrier mobility. rsc.orgrsc.org This approach bridges the gap from molecular properties to macroscopic device characteristics.

This multi-scale approach has been used to study charge transport in organic semiconductors, revealing the significant impact of both static and dynamic disorder on charge mobility. rsc.org

Advanced Computational Frontiers:

Emerging research directions in the computational study of this compound systems include:

Predicting Exciton (B1674681) Dynamics: Going beyond static properties to simulate the dynamics of excitons (bound electron-hole pairs) is crucial for understanding the efficiency of OLEDs and OSCs. aps.orgfrontiersin.orgmdpi.com Advanced methods are being developed to model processes like exciton diffusion, dissociation, and recombination from first principles. aps.org

Machine Learning: Using machine learning algorithms trained on large datasets of computed or experimental data to rapidly predict the properties of new this compound derivatives, accelerating the discovery of high-performance materials. researchgate.net

Automated Workflows: Developing automated ab initio workflows that integrate various computational tools to perform high-throughput screening of candidate molecules, further streamlining the materials design process. epfl.chcecam.org For example, a study on organic semiconductors highlighted the use of a hybrid functional approach within a multiscale model to quantify uncertainties in charge mobility predictions arising from the choice of the exchange-correlation functional in DFT. arxiv.org

These advanced computational strategies, by providing deep insights into structure-property relationships and enabling predictive materials design, will be instrumental in unlocking the full potential of this compound derivatives in future technologies.

Q & A

How can researchers address discrepancies in reported melting points of Dibenzofluorene derivatives?

Methodological Answer:

Discrepancies in melting points (e.g., 176–178°C vs. 175–175.5°C for 13H-Dibenzo[a,g]fluorene) may arise from variations in purity, synthesis protocols, or measurement techniques . To resolve these:

- Purity Assessment: Use HPLC or GC-MS to verify compound purity.

- Standardized Techniques: Employ differential scanning calorimetry (DSC) with controlled heating rates.

- Synthesis Documentation: Compare protocols (e.g., solvent systems, crystallization methods) across studies to identify confounding variables.

| Study | Melting Point (°C) | Method |

|---|---|---|

| Hopkinson et al. (1986) | 176–178 | Traditional capillary |

| Harvey et al. (1991) | 175–175.5 | DSC |

What spectroscopic techniques are most effective for characterizing this compound’s structural isomers?

Methodological Answer:

Structural isomers (e.g., dibenzo[a,g]fluorene vs. dibenzo[a,i]pyrene) require multi-technique validation:

- NMR Spectroscopy: Resolves substituent positions via chemical shifts and coupling patterns (e.g., aromatic proton splitting in ¹H NMR) .

- UV/Vis Spectroscopy: Identifies conjugation patterns; compare experimental λmax with DFT-predicted electronic transitions.

- Fluorescence Spectroscopy: Differentiates isomers based on emission spectra (e.g., 3,4,5,6-Dibenzofluorene’s phosphorescence at 77 K) .

What strategies optimize the synthesis of this compound derivatives to minimize side products?

Methodological Answer:

Challenges in synthesis (e.g., spirocyclic intermediates in Dibenzo(g,p)chrysene synthesis ) require:

- Catalyst Optimization: Use Lewis acids (e.g., AlCl3) to enhance regioselectivity.

- Stepwise Purification: Employ column chromatography after each synthetic step to isolate intermediates.

- In Situ Monitoring: Track reaction progress via TLC or FT-IR to terminate reactions at optimal yields.

How do researchers validate the photophysical properties of this compound in different solvents?

Methodological Answer:

Solvent polarity impacts fluorescence/phosphorescence (e.g., redshift in polar solvents):

- Controlled Solvent Series: Measure emission spectra in solvents of varying polarity (e.g., hexane → ethanol).

- Temperature-Dependent Studies: Conduct at 77 K (frozen matrix) to isolate solvent effects .

- Computational Modeling: Compare experimental Stokes shifts with time-dependent DFT calculations.

What methodologies resolve contradictions in electronic properties across this compound studies?

Methodological Answer:

Contradictions (e.g., conflicting HOMO-LUMO gaps) demand:

- Meta-Analysis: Aggregate data from multiple studies to identify trends or outliers .

- Replication Studies: Reproduce experiments under identical conditions (e.g., inert atmosphere, purity standards).

- Cross-Validation: Pair experimental results (e.g., cyclic voltammetry) with computational simulations (e.g., Gaussian software) .

How can computational models predict this compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations: Model transition states for electrophilic substitution reactions.

- Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Validation: Compare predicted reaction pathways with experimental outcomes (e.g., substituent addition positions).

What best practices ensure reproducibility in this compound synthesis protocols?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.